Cas no 4784-40-1 (3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine,hydrochloride)
4784-40-1 structure
Product Name:3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine,hydrochloride
Numero CAS:4784-40-1
MF:C18H23ClN2O2S
MW:366.905422449112
CID:94253
PubChem ID:3083870
Update Time:2025-04-18
3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine,hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine,hydrochloride
- Oxomemazine HCl
- EINECS 225-330-4
- Oxomemazine hydrochloride
- UNII-6BOK44G9K6
- DTXCID5028538
- 4784-40-1
- 3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride
- 6BOK44G9K6
- SCHEMBL4420096
- 10H-PHENOTHIAZINE-10-PROPANAMINE, N,N,.BETA.-TRIMETHYL-, 5,5-DIOXIDE, MONOHYDROCHLORIDE
- N,N,beta-Trimethyl-10H-phenothiazine-10-propylamine 5,5-dioxide monohydrochloride
- PHENOTHIAZINE, 10-(3-(DIMETHYLAMINO)-2-METHYLPROPYL)-, 5,5-DIOXIDE, MONOHYDROCHLORIDE
- NCGC00182075-03
- Tox21_112947
- CHEMBL3187201
- 10H-PHENOTHIAZINE-10-PROPANAMINE, N,N,.BETA.-TRIMETHYL-, 5,5-DIOXIDE, HYDROCHLORIDE (1:1)
- CAS-4784-40-1
- N,N,beta-trimethyl-10H-phenothiazine-10-propylamine5,5-dioxidemonohydrochloride
- DTXSID2048612
- Q27264452
- OXOMEMAZINE HYDROCHLORIDE [WHO-DD]
-
- Inchi: 1S/C18H22N2O2S.ClH/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20;/h4-11,14H,12-13H2,1-3H3;1H
- Chiave InChI: NPMMOYKGIWLASW-UHFFFAOYSA-N
- Sorrisi: Cl.S1(C2C=CC=CC=2N(C2C=CC=CC1=2)CC(C)CN(C)C)(=O)=O
Proprietà calcolate
- Massa esatta: 366.11700
- Massa monoisotopica: 366.117
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 470
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49A^2
Proprietà sperimentali
- Punto di ebollizione: 492.4°Cat760mmHg
- Punto di infiammabilità: 251.6°C
- PSA: 49.00000
- LogP: 5.11640
3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine,hydrochloride Letteratura correlata
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
4784-40-1 (3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine,hydrochloride) Prodotti correlati
- 10071-07-5(Trimeprazine Sulfoxide)
- 3689-50-7(Oxomemazine)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso